Product packaging for 7-Keto-DHEA(Cat. No.:CAS No. 566-19-8)

7-Keto-DHEA

Cat. No.: B159665
CAS No.: 566-19-8
M. Wt: 302.4 g/mol
InChI Key: KPRGOTLNGIBVFL-GINZOMEDSA-N
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Description

Endogenous Biosynthesis and Metabolism of 7-Keto-DHEA

The creation of this compound within the body is a multi-step process that begins with its precursor, DHEA, and involves several key enzymes.

This compound is a naturally occurring metabolite of the steroid hormone DHEA. nih.gov The synthesis of this compound starts with the irreversible hydroxylation of DHEA. nih.gov This initial step is crucial for the subsequent formation of this compound. DHEA itself is primarily synthesized in the adrenal glands, with smaller amounts produced in the brain. plos.orglifeextension.com

The conversion of DHEA to this compound is not a direct process but involves a series of enzymatic reactions and intermediate compounds. rupahealth.com

The first and rate-limiting step in the biosynthesis of this compound is the 7α-hydroxylation of DHEA. nih.gov This reaction is catalyzed by the enzyme Cytochrome P450 7B1 (CYP7B1). nih.govmapmygenome.in CYP7B1 is a member of the cytochrome P450 superfamily and is found in various tissues, including the liver, brain, and skin. mapmygenome.inebi.ac.uktaylorfrancis.com In the brain, the hippocampus is a major site for this 7α-hydroxylation process. google.com This enzymatic action converts DHEA into 7α-hydroxy-DHEA (7α-OH-DHEA). nih.govmapmygenome.in

Following the initial hydroxylation, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a pivotal role. nih.gov 11β-HSD1 catalyzes the interconversion of 7α-OH-DHEA and its stereoisomer, 7β-hydroxy-DHEA (7β-OH-DHEA), with this compound acting as an intermediate in this process. nih.govplos.org This interconversion is a reversible process. plos.org Studies have shown that when cells expressing 11β-HSD1 are incubated with 7α-OH-DHEA, both 7β-OH-DHEA and this compound are formed. plos.org Similarly, incubation with 7β-OH-DHEA leads to the production of 7α-OH-DHEA and this compound. plos.org

The activity and directionality of 11β-HSD1 are significantly influenced by the enzyme Hexose-6-phosphate Dehydrogenase (H6PDH). plos.orgnih.gov H6PDH is responsible for generating the cofactor NADPH in the endoplasmic reticulum, which is essential for the reductase activity of 11β-HSD1. nih.govoup.com In the presence of H6PDH, the equilibrium of the reaction catalyzed by 11β-HSD1 is shifted. Specifically, H6PDH promotes the conversion of this compound to 7β-OH-DHEA. plos.orgnih.gov This indicates that the co-expression of H6PDH with 11β-HSD1 favors the production of the 7β-hydroxy form over the 7-keto form. plos.org

Following its formation, this compound and its related metabolites can be detected in various biological fluids, primarily in urine and plasma. nih.govprotocolforlife.com When administered, this compound is rapidly absorbed and appears in the plasma predominantly in its sulfated form, this compound sulfate (B86663). protocolforlife.com

Studies analyzing urine samples have identified several metabolites of this compound. These metabolites are typically found as free steroids or conjugated with glucuronic acid or sulfate. nih.govresearchgate.net Research has revealed the presence of reduced and hydroxylated metabolites that are not commonly part of the standard steroid profile analysis. nih.gov Ten previously unreported metabolites were identified in one study, including various hydroxylated and reduced forms of the parent compound. nih.govresearchgate.net

Below is a data table summarizing some of the key metabolites of this compound identified in human urine.

MetaboliteChemical AlterationBiological Fluid
7β-hydroxy-DHEAReduction of the 7-keto groupUrine, Plasma
7α-hydroxy-DHEAReduction of the 7-keto groupUrine, Plasma
This compound sulfateSulfationPlasma
Reduced and hydroxylated metabolitesVarious reductions and hydroxylationsUrine

It is important to note that the metabolic profile can be complex, and some analytical methods may lead to the formation of artifacts, such as arimistane (androst-3,5-diene-7,17-dione), which can complicate the interpretation of results. nih.govsci-hub.se

Metabolite Profiles of this compound in Biological Fluids

Identification of Reduced and Hydroxylated Structures

Research has identified numerous metabolites of this compound, including reduced and hydroxylated forms. researchgate.netnih.gov These transformations are a key part of how the body processes and eliminates the compound. Studies have described the presence of these metabolites in various biological samples. nih.gov One study identified a novel metabolite, 5α-androstane-3β,7β-diol-17-one, which was found to have a prolonged detection time in urine after administration of this compound. researchgate.net The identification of these unique metabolites can help in understanding the specific metabolic pathways of this compound. researchgate.net

Glucuronated and Sulfoconjugated Metabolites

In addition to reduction and hydroxylation, this compound and its metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation. researchgate.netnih.gov These processes involve the attachment of glucuronic acid or a sulfate group to the steroid molecule, which increases their water solubility and facilitates their excretion from the body. Both glucuronidated and sulfated metabolites of this compound have been detected in urine. wada-ama.orgnih.gov The analysis of both free and conjugated steroid fractions is crucial for a comprehensive understanding of this compound metabolism. researchgate.netnih.gov

Physiological Occurrence and Age-Related Decline of this compound Levels

This compound is a naturally occurring compound in the human body. psu.edu Its production, similar to that of DHEA, is known to decline significantly with age. rupahealth.comcasi.org Levels of DHEA typically peak in early adulthood and can decrease to 10-20% of their peak levels by the age of 70. rupahealth.com This age-related decline in DHEA and its metabolite, this compound, has been linked to various age-associated physiological changes. psu.edurupahealth.com By the age of 40, some individuals may experience a 40% drop in their this compound levels compared to their levels at age 25. casi.org

Distinction from DHEA: Absence of Conversion to Sex Hormones (Androgens and Estrogens)

A primary and critical distinction between this compound and its parent hormone, DHEA, is that this compound does not convert into the sex hormones androgens and estrogens. nih.govcasi.orgbrickerlabs.comwebmd.comrxlist.com This non-hormonal characteristic is a key aspect of its biological profile. brickerlabs.comhealthorchard.com While DHEA is a precursor to testosterone (B1683101) and estrogen, this compound's chemical structure prevents it from being a substrate for the enzymes that facilitate this conversion. rupahealth.comhealthorchard.comsci-hub.se Isotope ratio mass spectrometry (IRMS) analysis has confirmed that there is no back-formation of DHEA from this compound in the body. researchgate.netnih.govsci-hub.se This lack of conversion to sex steroids means that this compound does not exert androgenic or estrogenic effects. wada-ama.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O3 B159665 7-Keto-DHEA CAS No. 566-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRGOTLNGIBVFL-GINZOMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024029
Record name 7-Ketodehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566-19-8
Record name 7-Oxo-DHEA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxodehydroepiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ketodehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-KETO-DEHYDROEPIANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2334LJD2E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Cellular and Molecular Mechanisms of 7 Keto Dhea Action

Modulation of Thermogenic Enzyme Activity

The thermogenic properties of 7-Keto-DHEA are largely attributed to its ability to increase the activity of key thermogenic enzymes that shuttle substrates and electrons within and out of the mitochondria. nih.gov This enhanced enzyme activity leads to a less efficient energy production pathway, where more energy is dissipated as heat. nih.gov

This compound is a potent inducer of the hepatic enzyme mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH). nih.govsci-hub.seresearchgate.net Studies in rat models have demonstrated that this compound is more effective than its parent compound, DHEA, at inducing this enzyme. researchgate.netresearchgate.net The induction of mGPDH is significant because it facilitates the glycerophosphate shuttle, a metabolically inefficient pathway for electron transport that bypasses a segment of the standard respiratory chain. nih.gov This process, similar to the mechanism of thyroid hormone, contributes to thermogenesis. nih.govnutritionaloutlook.com

In conjunction with mGPDH, this compound also enhances the activity of cytosolic malic enzyme. nih.govsci-hub.seresearchgate.net Research has shown that DHEA and its derivatives, including this compound, effectively increase the levels of this enzyme in the liver of rats. nih.gov The coordinated induction of both mGPDH and malic enzyme suggests a synergistic mechanism for enhancing thermogenesis. nih.govnutritionaloutlook.com this compound is reported to be approximately 2.5 times more active than DHEA in inducing these thermogenic enzymes. sci-hub.se

Research indicates that this compound treatment increases the rate of mitochondrial substrate oxidation. researchgate.netscispace.com In rat liver mitochondria, this compound was found to enhance the oxidation of substrates, a key factor in its thermogenic profile. researchgate.net This accelerated oxidation means that more "calories" are required to produce the same amount of ATP, with the excess energy being released as heat. casi.org

This compound has been shown to stimulate enzymes involved in the oxidation of fatty acids. nih.govresearchgate.net Studies in rats demonstrated that treatment with this compound led to a significant increase in the activity of liver fatty acyl-CoA oxidase, the primary enzyme in the β-oxidation of fatty acids. researchgate.netscispace.comnih.gov It also enhances liver catalase activity. researchgate.netresearchgate.netscispace.com This enzymatic induction supports the theory that this compound promotes the burning of fat for energy. nih.gov

EnzymeEffect of this compoundSpecies StudiedReference
mGPDH InductionRat nih.govresearchgate.netnih.gov
Malic Enzyme InductionRat nih.govresearchgate.netnih.gov
Fatty Acyl-CoA Oxidase Increased ActivityRat researchgate.netscispace.comnih.gov
Liver Catalase Enhanced ActivityRat researchgate.netscispace.com

A significant aspect of this compound's thermogenic action involves its influence on mitochondrial uncoupling proteins (UCPs) and the resulting proton leak. nih.govcasi.org UCPs are transporters in the inner mitochondrial membrane that allow protons to re-enter the mitochondrial matrix, bypassing ATP synthase. nih.govfrontiersin.org This process, known as proton leak, uncouples substrate oxidation from ATP synthesis, causing the energy from the proton motive force to be dissipated as heat. nih.govmdpi.com

This compound is thought to induce an increased proton leak across the inner mitochondrial membrane, which may contribute to its thermogenic effect. casi.orgoakwaynaturals.com This reduces the mitochondrial membrane potential, leading to greater heat generation. scispace.com Some evidence suggests that this compound might directly elevate the levels of uncoupling proteins. nih.gov This effect is compounded by its anti-glucocorticoid properties, as glucocorticoids are known to reduce the number of UCPs. nih.gov By counteracting glucocorticoids, this compound may further promote the activity of these proteins. nih.govrupahealth.com

Interaction with Glucocorticoid Metabolism and Signaling

This compound interacts with glucocorticoid signaling, primarily by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). casi.orgrupahealth.com This enzyme is crucial for converting inactive cortisone (B1669442) into active cortisol, particularly in tissues like the liver and adipose tissue. nih.govplos.orgnih.gov

Elevated levels of cortisol are associated with metabolic syndrome characteristics, including obesity. nih.govrupahealth.com this compound and its metabolites can act as competitive inhibitors of 11β-HSD1. nih.govcasi.org This inhibition favors the production of other steroid metabolites over active glucocorticoids. nih.gov Specifically, in the presence of its cofactor NADPH, 11β-HSD1 predominantly converts this compound into its 7β-hydroxy metabolite, thereby competing with the conversion of cortisone to cortisol. plos.orgnih.gov This anti-glucocorticoid action may contribute to its metabolic benefits, as it can counteract the effects of cortisol, such as the reduction of thermogenic uncoupling proteins. nih.govrupahealth.com

Interacting Compound/EnzymeMechanism of InteractionOutcomeReference
11β-HSD1 Competitive InhibitionReduced local conversion of cortisone to cortisol nih.govcasi.orgrupahealth.com
Cortisol Indirectly counteractedMitigates cortisol's effect of reducing uncoupling proteins nih.govrupahealth.com

Competitive Inhibition of 11β-HSD1

7-Keto-dehydroepiandrosterone (this compound) and its related 7-hydroxy metabolites are understood to interact with the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is pivotal in local glucocorticoid metabolism, primarily catalyzing the conversion of inactive cortisone to active cortisol. Research indicates that this compound and its derivatives can act as competitive inhibitors of 11β-HSD1. nih.govcasi.orgresearchgate.net By occupying the same binding site on the enzyme as cortisone, these metabolites can hinder the production of cortisol. plos.org This competitive inhibition suggests a mechanism by which this compound can modulate local cortisol levels in tissues where 11β-HSD1 is expressed. nih.govcasi.org

Studies using modeling analyses have shown that the 7-keto and 7-hydroxy metabolites of DHEA occupy the same binding site in 11β-HSD1 as cortisone and cortisol, respectively. plos.org Experiments have demonstrated that 7-keto-steroids preferentially inhibit the 11β-HSD1-dependent reduction of cortisone to cortisol, with less significant effects on the reverse reaction. plos.org For instance, in differentiated human THP-1 macrophages, this compound has been shown to potently and in a dose-dependent manner inhibit 11β-HSD1. core.ac.uk However, the inhibitory effect can be cell-type specific, as some studies found no inhibition in certain cell lines like HEK-293. core.ac.uk

Antiglucocorticoid Properties

The antiglucocorticoid properties of this compound are a significant aspect of its biological activity. nih.govgoogle.comresearchgate.net These properties are largely attributed to its ability to counteract the effects of glucocorticoids, such as cortisol. nih.govresearchgate.netlifeextension.com This action is particularly relevant in contexts of stress and immune function, where elevated glucocorticoid levels can be detrimental. researchgate.netlifeextension.com

Research suggests that this compound's antiglucocorticoid effects may be even more pronounced than those of its parent compound, DHEA, without the associated conversion to sex hormones. google.com Studies in animal models have shown that this compound can confer neuroprotection and prevent neuronal damage induced by corticosterone. google.com Furthermore, it has been demonstrated to interfere with the nuclear uptake of activated glucocorticoid receptors in brain cells. google.comresearchgate.net In vitro experiments have also shown that this compound can counteract the immunosuppressive effects of dexamethasone (B1670325), a synthetic glucocorticoid. researchgate.net

Influence on Cortisol Activity and Related Pathways

By competitively inhibiting 11β-HSD1, this compound directly influences cortisol activity at a local tissue level. nih.govcasi.orgrupahealth.com This enzyme is responsible for converting inactive cortisone to the active glucocorticoid, cortisol. nih.govcasi.org Elevated cortisol levels are associated with various metabolic disturbances. nih.gov The inhibition of 11β-HSD1 by this compound and its metabolites favors the production of other steroid derivatives over active glucocorticoids, thereby reducing local cortisol concentrations. nih.govrupahealth.com

This reduction in local cortisol can have several downstream effects. For instance, glucocorticoids are known to reduce the levels of uncoupling proteins, which are involved in thermogenesis. nih.gov By opposing this effect, the antiglucocorticoid action of this compound may contribute to increased thermogenesis. nih.govrupahealth.com High levels of the stress hormone cortisol can also interfere with the availability and activity of 7-oxo-DHEA as they compete for some of the same enzyme systems. designsforhealth.com

Influence on Thyroid Hormone Levels

Several studies have indicated that this compound supplementation can influence thyroid hormone levels, specifically by increasing the active thyroid hormone, triiodothyronine (T3). casi.orgnutritionaloutlook.compeacehealth.org In a study involving overweight adults undergoing a diet and exercise program, those who received this compound showed a significant increase in T3 levels compared to the placebo group, without significant alterations in thyroxine (T4) or thyroid-stimulating hormone (TSH). casi.org This suggests a potential role for this compound in modulating peripheral thyroid hormone metabolism. rupahealth.comrupahealth.com

The increase in T3 is noteworthy because this hormone plays a crucial role in regulating the body's metabolic rate. casi.orgpeacehealth.org The mechanism by which this compound influences T3 levels appears to be independent of the central thyroid axis (TSH and T4), pointing towards an effect on the conversion of T4 to T3 in peripheral tissues. casi.orgrupahealth.com This thermogenic effect, similar to that of thyroid hormone, is supported by findings that this compound increases the levels of mitochondrial sn-glycerol-3-phosphate dehydrogenase and cytosolic malic enzyme. nih.gov

Table 1: Effect of this compound on Thyroid Hormones

Proposed Receptor-Mediated Mechanisms

While the direct actions of this compound on nuclear receptors are not as extensively characterized as its enzymatic interactions, some research suggests potential receptor-mediated pathways. Studies on its parent compound, DHEA, have shown binding to various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and the pregnane (B1235032) X receptor (PXR). nih.govbioscientifica.com It is plausible that this compound may also interact with some of these receptors, although specific high-affinity binding has not been definitively established.

Some evidence points towards an interaction with the GABA-A receptor complex. medchemexpress.comnih.gov Although direct investigation of this compound's effect on this receptor is limited, its ability to reverse scopolamine-induced memory deficits, similar to DHEA (a known negative allosteric modulator of the GABA-A receptor), suggests a possible shared mechanism. nih.gov This interaction could be relevant to its observed effects on reducing ethanol (B145695) intake in animal models. nih.gov Further research is needed to fully elucidate any direct receptor-mediated actions of this compound.

Effects on Cellular Signaling Pathways

The influence of this compound on cellular signaling is an emerging area of research. While studies specifically focused on this compound are limited, research on its parent compound, DHEA, provides some potential insights. DHEA has been shown to affect signaling pathways such as the Akt/GSK3β axis and the SRC/STAT3 pathway. bioscientifica.comcaldic.com For example, DHEA has been reported to inhibit the proliferation of human carotid artery smooth muscle cells by blocking the activation of the AKT/GSK3β axis. bioscientifica.com

Given that this compound shares some biological activities with DHEA, it is conceivable that it may also modulate these or similar signaling cascades. However, direct evidence specifically implicating this compound in the regulation of the Akt pathway or other major signaling networks is not yet robustly established in the scientific literature. nih.gov Future research is required to determine the specific effects of this compound on key cellular signaling pathways and to understand the molecular mechanisms that underpin its physiological effects.

Table 2: Compound Names

Physiological and Pathophysiological Roles of 7 Keto Dhea

Metabolic Regulation and Energy Homeostasis

7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a metabolite of dehydroepiandrosterone (B1670201) (DHEA), plays a significant role in metabolic regulation and energy homeostasis. rupahealth.com Unlike DHEA, this compound does not convert into sex hormones such as androgens and estrogens, which makes its metabolic effects of particular interest. webmd.comrxlist.com Research suggests that it influences the body's metabolic rate and energy expenditure, primarily through the process of thermogenesis. lifeextension.compremiumjane.com

Impact on Resting Metabolic Rate (RMR) and Basal Metabolic Rate (BMR)

Studies have investigated the effect of this compound on both resting metabolic rate (RMR) and basal metabolic rate (BMR), which are measures of the number of calories the body burns at rest. premiumjane.comhealthline.com Some research indicates that supplementation with this compound can lead to an increase in RMR. For instance, one study observed a 7.2% increase in RMR with this compound supplementation. nih.gov Another study found that overweight adults on a calorie-restricted diet experienced a significant increase in RMR after seven days of supplementation. aspenintegrativemedicine.com

However, the impact on BMR has shown more varied results. In one eight-week study with overweight individuals, while the group receiving this compound lost more weight than the placebo group, there was no significant difference in their basal metabolic rate. healthline.comaspenintegrativemedicine.com Another study, however, did report a significant increase of 1.43% in BMR with this compound. nih.gov The potential for this compound to counteract the decline in metabolic rate often associated with aging and calorie-restricted diets is a key area of its metabolic influence. premiumjane.comcasi.org

Interactive Table: Effect of this compound on Metabolic Rate

Study ParameterOutcomeReported Change
Resting Metabolic Rate (RMR)Increase7.2%
Resting Metabolic Rate (RMR)Increase59 kcal/day
Basal Metabolic Rate (BMR)Increase1.43%
Basal Metabolic Rate (BMR)No Significant Difference-

Effects on Thermogenesis

Thermogenesis, the process of heat production in organisms, is a key component of metabolic rate. premiumjane.com this compound is believed to exert its metabolic effects primarily by enhancing thermogenesis. lifeextension.compremiumjane.com This process encourages the body to convert more energy into heat rather than storing it as fat. webmd.com The thermogenic properties of this compound are attributed to its ability to increase the levels of certain thermogenic enzymes that are involved in energy expenditure. nih.gov

Specifically, this compound has been shown to increase the activity of mitochondrial and cytosolic enzymes that facilitate the shuttling of substrates and electrons, leading to an increased proton leak across the inner mitochondrial membrane. nih.gov This uncoupling of oxidative phosphorylation results in the dissipation of energy as heat instead of the production of ATP. nih.gov Key thermogenic enzymes stimulated by this compound include mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) and cytosolic malic enzyme. nih.gov In fact, one test-tube study found this compound to be two-and-a-half times more thermogenic than its parent compound, DHEA. healthline.comaspenintegrativemedicine.com

Influence on Fat Metabolism

This compound appears to influence fat metabolism by stimulating the oxidation of fatty acids. premiumjane.comnih.gov This process involves the breakdown of fats to be used as an energy source. The compound enhances the activity of key enzymes involved in this process. lifeextension.com

Research has identified three primary thermogenic enzymes whose activity is enhanced by this compound, leading to increased fatty acid oxidation in the liver:

Fatty acyl CoA oxidase lifeextension.com

Malic enzyme lifeextension.com

Glycerol-3-phosphate dehydrogenase lifeextension.com

By stimulating these enzymes, this compound encourages liver cells to burn fatty acids for energy. lifeextension.com For example, studies have shown that fatty acyl CoA oxidase activity can increase by as much as 128% with this compound supplementation. lifeextension.com This increased efficiency in fat oxidation can lead to a reduction in triglycerides within the liver. lifeextension.com

Association with Body Composition Changes

The metabolic effects of this compound have been linked to favorable changes in body composition. nih.govnutridyn.com Several studies have reported that supplementation, particularly when combined with a calorie-restricted diet and exercise, can lead to a significant reduction in body weight and body fat percentage. healthline.comnih.govweightlossandvitality.com

In an eight-week study of overweight adults, individuals who took this compound lost significantly more weight (an average of 6.3 pounds) compared to those who received a placebo (2.1 pounds). healthline.com The this compound group also experienced a greater reduction in body fat percentage (1.8% vs. 0.57%). lifeextension.com Another study noted a weight loss of 2.88 kg (a 4.4% reduction) after eight weeks. nih.gov

An important aspect of these body composition changes is the potential for this compound to support the preservation of lean muscle mass during weight loss. premiumjane.comlifeextension.com Often, weight loss can lead to a decrease in muscle tissue, but this compound may help to mitigate this effect. premiumjane.com

Interactive Table: Impact of this compound on Body Composition

Study DurationKey Finding
8 weeks6.3 lbs weight loss (vs. 2.1 lbs with placebo)
8 weeks1.8% reduction in body fat (vs. 0.57% with placebo)
8 weeks2.88 kg (4.4%) weight loss

Immunomodulation and Immune System Function

Beyond its metabolic roles, this compound has been shown to possess immunomodulatory properties, influencing the function of the immune system. rxlist.com

Enhancement of Th1 Immune Responses

Research indicates that this compound can enhance T-helper 1 (Th1) immune responses. rupahealth.comnih.gov Th1 cells are crucial for mediating immunity against intracellular pathogens. Studies have shown that this compound treatment can improve the function of CD4+ T cells by increasing their proliferation and boosting the production of key Th1 cytokines. rupahealth.com

Specifically, this compound has been found to augment the production of:

Interferon-gamma (IFN-γ): A critical cytokine for activating macrophages and other immune cells to kill pathogens. rupahealth.comnih.gov

Tumor necrosis factor-alpha (TNF-α): A cytokine involved in systemic inflammation and the acute phase reaction. rupahealth.comnih.gov

In the context of infections like tuberculosis, where a robust Th1 response is vital for control, this compound has been shown to shift the immune response towards a more effective Th1 profile. rupahealth.comnih.gov It achieves this by increasing the proportion of Th1 cells and reducing the frequency of regulatory T cells, which can suppress immune responses. rupahealth.com This modulation of the cytokine balance, particularly by increasing the IFN-γ/IL-10 and TNF-α/IL-10 ratios, suggests a more favorable profile for controlling mycobacterial infections. nih.gov

Effects on T-cell Proliferation and Cytokine Production (e.g., IFN-γ, TNF-α, IL-2)

Research indicates that 7-Keto-dehydroepiandrosterone (this compound) plays a significant role in modulating immune responses, particularly those mediated by T-cells. Studies have demonstrated its capacity to enhance T-cell function, which is crucial for controlling infections. In the context of co-infection with HIV and Mycobacterium tuberculosis (Mtb), this compound has been shown to improve the function of CD4+ T cells by increasing their proliferation. rupahealth.com This enhanced proliferation is a key component of a robust immune response.

Furthermore, this compound treatment has been found to boost the production of key Th1-type cytokines. In studies involving peripheral blood mononuclear cells (PBMCs) from HIV-TB co-infected patients, this compound significantly stimulated the production of Interferon-gamma (IFN-γ) and Tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net These cytokines are vital for controlling mycobacterial infection. rupahealth.com The compound was observed to be more effective than its parent hormone, DHEA, in increasing the secretion of IFN-γ in HIV-TB patients and TNF-α in both patients and healthy donors. nih.gov Additionally, early in vitro research suggested that this compound augments the production of Interleukin-2 (IL-2) by human lymphocytes. webmd.comcnmwellness.com

Summary of this compound's Effects on T-Cells and Cytokines

Immune ParameterObserved Effect of this compoundContext of FindingsReference
CD4+ T-cell ProliferationIncreasedIn vitro studies on cells from HIV-TB co-infected patients rupahealth.comnih.gov
IFN-γ ProductionSignificantly IncreasedIn vitro studies on cells from HIV-TB co-infected patients and healthy donors rupahealth.comnih.gov
TNF-α ProductionSignificantly IncreasedIn vitro studies on cells from HIV-TB co-infected patients and healthy donors rupahealth.comnih.gov
IL-2 ProductionAugmentedIn vitro studies on human lymphocytes webmd.comcnmwellness.com

Modulation of Regulatory T cells

Beyond stimulating effector T-cell responses, this compound also influences the balance of T-cell subsets. Specifically, it has been shown to shift the immune response away from a regulatory phenotype. In studies related to HIV-TB co-infection, in vitro stimulation with Mtb was found to increase the frequency of cells with a regulatory phenotype. nih.gov However, treatment with this compound counteracted this effect, reducing the proportion of these regulatory T-cell subsets. rupahealth.comnih.gov This modulation helps to promote a more aggressive Th1-type response, which is associated with better disease outcomes in tuberculosis. rupahealth.com

Counteraction of Glucocorticoid-Mediated Immunosuppression

This compound and its metabolites are believed to possess anti-glucocorticoid properties, enabling them to counteract the immunosuppressive effects of hormones like cortisol. nih.govnih.gov One proposed mechanism for this action involves the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone (B1669442) into active cortisol. nih.govnih.gov this compound may act as a competitive inhibitor of this enzyme. nih.gov This inhibition would reduce the local production of active glucocorticoids, thereby lessening their immunosuppressive impact. nih.gov The adrenal hormone DHEA is known to counteract the effects of glucocorticoids on cytokine production through the inhibition of 11β-HSD1, and its metabolites are thought to contribute to this effect. nih.gov In vitro experiments have shown that a metabolite of this compound, 7β-OH-DHEA, can counteract the immunosuppressive effect of dexamethasone (B1670325) in cultures of murine spleen lymphocytes. nih.gov

Potential Role in Specific Immune Challenges (e.g., HIV, Tuberculosis)

The immunomodulatory properties of this compound make it a compound of interest for specific infectious diseases where a robust cell-mediated immune response is critical. This is particularly evident in the context of HIV and Mycobacterium tuberculosis (Mtb) co-infection. rupahealth.com The risk of developing active tuberculosis is significantly higher in individuals with HIV, partly due to a compromised immune system that fails to adequately control the mycobacteria. nih.govconicet.gov.ar

Research has shown that this compound enhances the Th1 immune responses that are crucial for fighting TB. rupahealth.com In HIV-TB co-infected patients, higher plasma concentrations of 7-oxo-DHEA have been positively correlated with absolute CD4+ T cell counts and nadir CD4+ T cell values. nih.gov Furthermore, elevated levels of this metabolite were associated with TB being restricted to the lungs rather than disseminating, suggesting a link to a more favorable clinical outcome. nih.gov In vitro studies confirm this potential, showing that this compound treatment enhances Mtb-specific T-cell proliferation and shifts the cytokine balance toward a Th1 profile (higher IFN-γ and TNF-α), which is more effective for mycobacterial control. nih.govnih.gov These findings suggest that this compound could be beneficial in reinforcing the body's immune response to TB, particularly in immunocompromised individuals. rupahealth.com

Neurobiological Effects and Cognitive Function

Neuroprotective Properties

While much of the research on neuroprotection has focused on DHEA, its metabolites are also considered to play a role. DHEA has been shown to have neuroprotective effects against amyloid β protein toxicity in vitro, an effect potentially linked to its antioxidant properties. nih.gov The biological actions of DHEA and its metabolites in the brain include neuroprotection and antagonistic effects on oxidants. nih.gov

Memory Enhancement and Reversal of Cognitive Deficits

This compound has demonstrated promising effects in the domain of cognitive function, particularly in memory enhancement. rupahealth.comrxlist.comvitalityhealthsfl.com Animal studies have shown that it can effectively reverse memory deficits. In experiments with young mice, memory impairment induced by the anticholinergic agent scopolamine (B1681570) was completely reversed by a single dose of this compound-acetate. rupahealth.comnih.gov This effect was noted to be more potent than that of DHEA itself. rupahealth.com The proposed mechanism for this action is a reduction of GABAergic inhibition, which in turn increases the release of acetylcholine (B1216132) and competes with scopolamine at muscarinic receptors. nih.govnih.gov

Further studies in older mice that had been trained in a water maze found that memory of the training was retained during a four-week test period in the mice receiving this compound, but not in those treated with DHEA. lifeextension.com These findings from animal models suggest that this compound is a potent agent for memory enhancement. cnmwellness.com

Research Findings on this compound and Memory

Study ModelCognitive ChallengeObserved Effect of this compoundReference
Young MiceScopolamine-induced memory impairmentCompletely reversed memory deficits; more potent than DHEA rupahealth.comnih.gov
Old MiceAge-related memory retention (water maze)Memory of training was retained over a four-week period lifeextension.com

Potential Interactions with Neurotransmitter Systems (e.g., GABAergic inhibition, acetylcholine release)

While direct investigation into the effects of 7-Keto-dehydroepiandrosterone (this compound) on the gamma-aminobutyric acid (GABA)A receptor is still an area of ongoing research, it is hypothesized to function in a manner similar to its parent compound, dehydroepiandrosterone (DHEA). DHEA is known to be a negative allosteric modulator of the GABAA receptor complex. nih.gov This modulation is a nongenomic effect of DHEA, where it has been demonstrated to negatively modulate chloride flux and GABA-induced membrane currents. nih.gov

The proposed mechanism of action for this compound involves the influence of GABAergic neurons on the cholinergic system. nih.gov It is suggested that a reduction in GABAergic inhibition leads to an increase in the release of acetylcholine. nih.gov This is supported by evidence from animal studies where this compound, much like DHEA, has been shown to reverse memory deficits induced by scopolamine, an anticholinergic agent, in young mice. nih.gov The antagonistic effect on scopolamine is believed to be a result of this increased acetylcholine release. nih.gov Research has demonstrated that DHEA sulfate (B86663) (DHEAS), a related neurosteroid, can significantly enhance the release of acetylcholine from neurons in the hippocampus. nih.gov

Antianxiety and Antidepressant-like Effects

Preliminary research and clinical observations suggest that this compound may possess both antianxiety and antidepressant-like properties. The compound is described as a safe, natural, and neuroprotective agent that appears to have benefits in improving symptoms of depression and anxiety. google.com People have used this compound for managing anxiety and depression, although extensive scientific evidence to definitively support these uses is still developing. webmd.com

The potential psychiatric applications of this compound are highlighted in a patent that describes its use for treating various psychiatric conditions. google.com The document suggests that this compound could be beneficial for managing symptoms of depression and anxiety, potentially due to its role as a natural antiglucocorticoid. google.com Furthermore, there is some evidence from an open-label case study that this compound may be effective in reducing symptoms in treatment-resistant post-traumatic stress disorder (PTSD) in women, a condition often characterized by significant anxiety and depressive symptoms. researchgate.net

Role in Aging Processes (Independent of Dosage/Administration)

Correlation with Age-Related Decline in DHEA and this compound

The levels of both DHEA and its metabolite, this compound, naturally decline with age. rupahealth.com The production of DHEA typically peaks in an individual's mid-20s and then begins a steady and progressive decrease. totalhealthmagazine.com By the age of 70 to 80, DHEA levels may be as low as 10% to 20% of the peak levels seen in young adults. nih.gov

This age-related decline is also observed in this compound levels. lifeextension.com Urinary excretion studies have indicated that the average blood concentrations of this compound can decline by nearly 50% by the age of 50. lifeextension.compeachvitamins.com This significant reduction in the circulating levels of these compounds is a well-documented aspect of the aging process and is sometimes referred to as "adrenopause". nih.gov

Table 1: Age-Related Decline of DHEA and this compound

Compound Age of Peak Levels Decline by Age 50 Decline by Ages 70-80
DHEA Mid-20s - As low as 10-20% of peak levels

Mitigation of Age-Related Physiological Changes

The age-associated decline in this compound levels is thought to contribute to some of the physiological changes observed in aging, including a compromised immune function and a decrease in metabolic rate. lifeextension.compeachvitamins.com Research suggests that this compound may help to mitigate some of these age-related changes.

Studies have indicated that this compound can have a positive impact on the immune system of older individuals. One study conducted on elderly men and women found that supplementation with this compound for four weeks led to improvements in immune function. lifeextension.com Specifically, there was a significant decrease in immune suppressor cells and a notable increase in immune helper cells in the group receiving this compound. lifeextension.com It has also been shown to promote T-cell function in human lymphocytes. lifeextension.com

In addition to its effects on the immune system, this compound has been observed to counteract the age-related decline in metabolic rate. lifeextension.com A slower metabolism can contribute to an increase in body fat and total body weight, which is often seen in older individuals. peachvitamins.com Studies have shown that this compound may help to reverse the decrease in resting metabolic rate that is commonly associated with aging and dieting. totalhealthmagazine.comhealthline.com

Table 2: Research Findings on this compound and Mitigation of Age-Related Changes

Physiological Change Research Finding
Compromised Immune Function A study in elderly individuals showed a decrease in immune suppressor cells and an increase in immune helper cells after four weeks of this compound supplementation. lifeextension.com

Research Methodologies and Models for 7 Keto Dhea Studies

In vitro Studies

In vitro studies provide a foundational understanding of the molecular and cellular activities of 7-Keto-DHEA in a controlled laboratory setting. These models allow researchers to isolate specific variables and observe the direct effects of the compound on cells and enzymes.

Cell culture models are instrumental in dissecting the cellular responses to this compound. Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are used to study the biotransformation of DHEA into its metabolites, including this compound. Studies have identified that cytochromes P450 are the principal enzymes in the liver that metabolize DHEA into various products, including 7α-hydroxy-DHEA and 7-oxo-DHEA nih.gov. The formation of 7-oxo-DHEA from 7α-hydroxy-DHEA in the presence of NADP+ can be prevented by carbenoxolone, an inhibitor of 11β-hydroxysteroid dehydrogenase, in both rodent and human liver microsomal fractions nih.gov.

In the context of immunology, lymphocytes are a key model. Research has shown that this compound can augment the production of Interleukin-2 (IL-2) by human lymphocytes in vitro webmd.com. Further studies have demonstrated that this compound enhances Th1 immune responses, which are critical for combating infections like tuberculosis rupahealth.com. In studies involving peripheral blood mononuclear cells (PBMCs) from patients with HIV and tuberculosis co-infection, this compound was found to improve the function of CD4+ T cells by increasing their proliferation and boosting the production of key cytokines such as IFN-γ and TNF-α rupahealth.comnih.gov. This modulation of cytokine production is a critical aspect of its immunomodulatory effects nih.gov.

While direct studies on macrophages are less common, the known effects of cytokines provide an indirect link. For instance, IFN-γ, which is stimulated by this compound in lymphocytes, is a known mediator of macrophage activation, including the induction of phagocytosis and autophagy nih.gov.

Enzyme activity assays are fundamental to understanding the synthesis and action of this compound. The synthesis of this compound from DHEA is a two-step enzymatic process involving Cytochrome P450 7B1 (CYP7B1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) rupahealth.com. Assays focusing on these enzymes are crucial for mapping the metabolic pathway.

A significant area of research for this compound is its role in thermogenesis. It is reported to be approximately 2.5 times more active than DHEA in inducing thermogenic enzymes researchgate.net. Enzyme activity assays have shown that this compound enhances the activity of three key thermogenic enzymes in the liver: fatty acyl CoA oxidase, malic enzyme, and glycerol-3-phosphate dehydrogenase researchgate.net. This increase in enzyme activity is believed to stimulate fatty acid oxidation and contribute to an increased metabolic rate researchgate.netnih.gov.

Enzymes Associated with this compound Metabolism and Action
EnzymeRole in Relation to this compoundObserved Effect in Assays
Cytochrome P450 7B1 (CYP7B1)Involved in the initial hydroxylation of DHEA, a precursor step to this compound formation.Catalyzes the conversion of DHEA to 7α-hydroxy-DHEA. rupahealth.com
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Catalyzes the conversion of 7α-hydroxy-DHEA to this compound. rupahealth.comCompetitively inhibited by this compound, potentially regulating local cortisol activity. rupahealth.comnih.gov
Fatty Acyl CoA OxidaseA key thermogenic enzyme involved in fatty acid oxidation.Activity is enhanced by this compound, promoting fat burning. researchgate.net
Malic EnzymeA thermogenic enzyme involved in metabolism.Activity is increased by this compound, contributing to thermogenesis. nih.gov
Glycerol-3-phosphate dehydrogenaseA thermogenic enzyme involved in cellular respiration.Activity is enhanced by this compound, supporting increased metabolic rate. researchgate.netnih.gov

To delve deeper into the mechanisms of this compound, researchers employ molecular and cellular biology techniques. These methods allow for the examination of changes in gene expression and protein levels in response to the compound.

In studies on CD4+ T cells from individuals with HIV-TB coinfection, this compound was shown to augment the expression of the transcription factors ROR-γt and T-bet, which can enhance the immune functions of these cells nih.gov. This indicates a direct influence on the genetic regulation of immune cell differentiation and function. Furthermore, protein analysis through the measurement of cytokine secretion (such as IFN-γ, TNF-α, IL-10, and IL-17A) from stimulated PBMCs has been a key method to quantify the immunomodulatory effects of this compound nih.gov. These studies have shown that this compound can significantly stimulate the production of pro-inflammatory cytokines like IFN-γ and TNF-α nih.gov.

In vivo Animal Models

In vivo animal models, particularly rodents, are essential for studying the systemic and physiological effects of this compound in a whole organism. These models allow for the investigation of complex interactions between different organ systems that cannot be replicated in vitro.

Rodent models have been extensively used to investigate the various biological activities of this compound. In the realm of metabolic research, early studies in mice suggested that DHEA could prevent fat gain due to its thermogenic properties, which led to the investigation of this compound in humans healthline.com. In rats, the administration of this compound has been reported to lead to weight loss, supporting its role as a thermogenic agent nih.gov. Other studies in rats have shown that this compound can be as effective, or even more so, than DHEA in decreasing voluntary ethanol (B145695) intake, suggesting a potential therapeutic application nih.gov.

For immunological research, BALB/c mice have been used to demonstrate that this compound can reverse hypoimmunity induced by chronic mild stress researchgate.net. In these models, this compound was found to significantly enhance lymphocyte proliferative response and the activity of Natural Killer (NK) cells researchgate.net.

Neurocognitive research in mice has shown that this compound can have memory-enhancing effects. One study found that it was effective in reversing scopolamine-induced memory deficits in young mice rupahealth.com.

Summary of Findings from Rodent Models on this compound
Research AreaRodent ModelKey Findings
MetabolicRatsReported to cause weight loss, supporting its thermogenic properties. nih.gov
MetabolicRatsDecreased voluntary ethanol intake, suggesting potential for alcohol abuse treatment. nih.gov
ImmunologicalBALB/c MiceReversed stress-induced hypoimmunity by enhancing lymphocyte proliferation and NK cell activity. researchgate.net
NeurocognitiveMiceDemonstrated memory-enhancing effects by reversing scopolamine-induced memory deficits. rupahealth.com

Animal models also facilitate the study of this compound's effects on specific organs and tissues. In the liver of rats, this compound has been shown to induce thermogenic enzymes, which is a cornerstone of its metabolic effects webmd.com. Preclinical studies in rats have indicated that this compound is more potent than DHEA in inducing the thermogenic enzymes glycerol-3-phosphate dehydrogenase and malic enzyme researchgate.net.

In the brain, as mentioned, studies in mice have pointed to its role in memory enhancement rupahealth.com. The ability of this compound to counteract memory impairment suggests its potential as a neuroactive compound.

Regarding adipose tissue, the thermogenic effects of this compound are particularly relevant. It is believed to increase thyroid hormone activity that targets fat-burning genes within adipose tissue researchgate.net. By stimulating thermogenesis, this compound may increase the conversion of stored fat into energy researchgate.net.

Human Observational and Intervention Studies (Focus on Scientific Findings, not Dosage/Administration)

Human studies on 7-Keto-dehydroepiandrosterone (this compound) have primarily focused on its physiological, metabolic, and neurocognitive effects. These investigations provide insights into the compound's potential biological activities in humans without focusing on therapeutic dosages.

Clinical Trials Investigating Physiological Effects

Clinical trials have been conducted to understand the physiological impact of this compound, particularly concerning body composition and thyroid function. In a randomized, double-blind, placebo-controlled study involving healthy overweight adults, supplementation with this compound was combined with a reduced-calorie diet and exercise. The findings suggested that this combination led to a significant reduction in body weight and body fat when compared to the placebo group, which only followed the diet and exercise regimen lifeextension.comresearchgate.net.

Summary of Clinical Trial Findings on Physiological Effects of this compound

Physiological ParameterKey FindingsReferences
Body WeightSome studies reported a statistically significant reduction in body weight compared to placebo when combined with diet and exercise. One study noted a 2.88 kg weight loss after 8 weeks. nih.gov
Body Fat PercentageA greater decrease in body fat percentage was observed in the this compound group compared to the placebo group in some trials. lifeextension.comnih.gov
Thyroid Hormone LevelsIncreased levels of the active thyroid hormone T3 were noted, without significant changes to TSH or T4. researchgate.netpeacehealth.org

Evaluation of Metabolic and Immune Markers

Research into the metabolic effects of this compound has explored its influence on metabolic rate and its interaction with glucocorticoids. Some studies have reported an increase in resting metabolic rate (RMR) in individuals taking this compound nih.govresearchgate.net. One study found that this compound not only prevented the typical decrease in metabolism associated with a calorie-restricted diet but actually increased it above baseline levels healthline.com. This thermogenic effect is thought to be a key mechanism behind its influence on body composition healthline.compremiumjane.com. The compound is believed to enhance the activity of thermogenic enzymes that stimulate the oxidation of fatty acids lifeextension.com.

This compound is also thought to modulate cortisol activity by competitively inhibiting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is responsible for converting cortisone (B1669442) to the active cortisol nih.govrupahealth.com. Elevated levels of glucocorticoids like cortisol are associated with insulin (B600854) resistance and obesity nih.govrupahealth.com. By inhibiting this enzyme, this compound may favor the production of other steroid metabolites over active glucocorticoids nih.govrupahealth.com.

In terms of immune markers, one study in elderly men and women found that four weeks of this compound supplementation led to a significant decrease in immune suppressor cells and a notable increase in immune helper cells, suggesting an enhancement of immune function lifeextension.com.

Observed Effects of this compound on Metabolic and Immune Markers

MarkerScientific FindingReferences
Resting Metabolic Rate (RMR)Some studies have shown a significant increase in RMR in overweight adults. nih.govresearchgate.net
Cortisol ActivityMay regulate local cortisol activity through competitive inhibition of the 11β-HSD1 enzyme. nih.govrupahealth.com
Immune CellsA study in the elderly showed a decrease in immune suppressor cells and an increase in immune helper cells. lifeextension.com

Neurocognitive Assessments

The direct impact of this compound on neurocognitive function in humans has not been as extensively studied as its metabolic effects. While its parent compound, DHEA, has been investigated for its potential effects on mood and cognitive function, research specifically on this compound is more limited mayoclinic.orgwebmd.com. Some literature suggests that 7-oxygenated DHEA metabolites possess neuroprotective properties google.comcas.cz.

Animal studies have suggested that 7-oxo-DHEA may influence memory; however, robust clinical trials in humans to confirm these effects are lacking lifeextension.com. There is a theoretical basis for its potential neuroprotective effects through anti-glucocorticoid actions, as excessive cortisol is known to have detrimental effects on the brain google.com. However, large-scale, placebo-controlled trials are needed to substantiate any claims of cognitive enhancement or neuroprotection in humans nih.gov.

Analytical Techniques for Investigating this compound and its Metabolites in Biological Samples

Accurate detection and quantification of this compound and its metabolites in biological matrices such as urine and plasma are crucial for understanding its metabolism and physiological roles. Advanced analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem MS (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of steroids, including this compound and its various metabolites nih.govresearchgate.netdaneshyari.com. This method involves the separation of compounds in a gaseous state followed by their detection based on their mass-to-charge ratio. For the analysis of steroids, which are often not volatile, a derivatization step is typically required to make them suitable for GC analysis researchgate.net.

GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, allowing for more precise quantification and identification of metabolites, even at low concentrations nih.govresearchgate.net. These techniques have been instrumental in studying the in vivo metabolism of this compound, helping to identify and characterize various reduced and hydroxylated metabolites in urine samples nih.govresearchgate.net.

High-Resolution Accurate Mass Spectrometry (HRMS)

High-resolution accurate mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. When coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), it is a powerful tool for identifying unknown metabolites nih.govresearchgate.net.

In the context of this compound research, HRMS has been used to investigate and identify novel metabolites that were not previously reported nih.govresearchgate.net. This technique is crucial for elucidating the complex metabolic pathways of this compound in the human body. The high resolving power and mass accuracy of HRMS help to distinguish between compounds with very similar masses, providing a high degree of confidence in the identification of metabolites nih.govresearchgate.net.

Isotope Ratio Mass Spectrometry (IRMS) for Endogenous vs. Exogenous Differentiation

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique utilized to distinguish between endogenously produced steroids and their synthetic, exogenously administered counterparts. nih.gov This methodology is particularly crucial in the context of anti-doping control, where 7-Keto-dehydroepiandrosterone (this compound) is a prohibited substance. nih.gov The fundamental principle of IRMS lies in the measurement of the carbon isotope ratio (¹³C/¹²C). Synthetic versions of endogenous steroids, including this compound, are typically derived from plant-based sources that have a different ¹³C isotopic signature compared to the steroids naturally synthesized within the human body. oup.com

Gas chromatography coupled to combustion and isotope ratio mass spectrometry (GC/C/IRMS) is the standard technique employed for this purpose. nih.govoup.com The analysis can reliably detect the administration of synthetic this compound by identifying a significant shift in the carbon isotope ratio of the compound and its metabolites in biological samples, such as urine. researchgate.net

Key research findings from IRMS studies on this compound include:

No Back-Conversion to DHEA : IRMS analysis has confirmed that the administration of this compound does not lead to the formation of dehydroepiandrosterone (B1670201) (DHEA). nih.govresearchgate.net This is a critical finding for anti-doping analysis, as it clarifies the metabolic pathway and prevents false interpretations of steroid profiles.

Clear Differentiation : The carbon isotope ratio allows for a clear differentiation between endogenous and exogenous sources of this compound and its primary metabolite, 7β-hydroxy-DHEA. researchgate.net

Prolonged Detection Window : Studies have shown that the carbon isotope ratios of this compound and its metabolites are significantly altered for more than 50 hours after a single oral administration. researchgate.net The detection window can be further extended by analyzing novel metabolites. researchgate.net

Failure of Steroid Profile Alone : The detection of this compound administration based solely on the endogenous steroid profile can be unreliable. wada-ama.org IRMS provides the necessary confirmatory analysis. wada-ama.org

Interactive Data Table: Summary of Key IRMS Research Findings for this compound

Research FindingAnalytical TechniqueConclusionReference
Differentiation of Endogenous vs. Exogenous OriginGC/C/IRMSThe carbon isotope ratio (CIR) effectively distinguishes between natural and synthetic this compound and its metabolite 7β-OH-DHEA. researchgate.net
Metabolic Pathway ConfirmationGC/C/IRMSConfirmed that this compound is not converted back into DHEA in the body. nih.govresearchgate.net
Detection WindowGC/C/IRMSCIR of this compound and 7β-OH-DHEA were significantly impacted for over 50 hours post-administration. A novel metabolite extended this window by approximately 25 hours. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary method for the sensitive and specific quantification of steroids, including this compound and its metabolites, in various biological matrices such as plasma and serum. nih.govmdpi.comnih.gov This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry. nih.gov LC-MS/MS is favored in clinical and research laboratories for its robustness, high sensitivity, and specificity, often eliminating the need for sample derivatization that is common in gas chromatography-based methods. nih.gov

In the analysis of this compound, LC-MS/MS methods are typically validated according to regulatory guidelines to ensure accuracy and reliability. nih.gov A key aspect of LC-MS/MS is the use of multiple reaction monitoring (MRM), which provides high selectivity for quantifying analytes in complex biological samples. nih.gov Researchers have developed and validated LC-MS/MS methods capable of simultaneously measuring this compound along with its related compounds, such as 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. nih.gov These methods have achieved low limits of quantitation (LLOQ), making them suitable for detecting the low circulating concentrations of these metabolites. nih.gov

Interactive Data Table: Performance Characteristics of a Validated LC-MS/MS Method for this compound (7-oxo-DHEA)

ParameterValue/RangeReference
Lower Limit of Quantitation (LLOQ)10 pg/mL nih.gov
Calibration Range10-2000 pg/mL nih.gov
Linearity (R)>0.99 nih.gov
Bias and Coefficient of Variance (CV)Within 8% nih.gov
Sample MatrixSerum nih.gov

The development of these methods is crucial for studying the adrenal imbalance in various physiological and pathological states, allowing for the simultaneous determination of this compound and other DHEA metabolites. nih.gov

Use of Deuterated Internal Standards

The accuracy and precision of quantitative mass spectrometry-based methods, such as LC-MS/MS, are significantly enhanced by the use of stable isotope-labeled internal standards. nih.govcas.cz In the analysis of this compound, deuterated internal standards (compounds where one or more hydrogen atoms are replaced by deuterium) are essential for reliable quantification. nih.govcas.cz

These deuterated standards are chemically identical to the analyte (this compound) but have a higher mass due to the presence of deuterium (B1214612). They are added to the biological sample at a known concentration before sample preparation and extraction. researchgate.net Because the deuterated standard behaves identically to the endogenous compound during extraction, chromatographic separation, and ionization, it can effectively compensate for any sample loss or variability in the analytical process, including matrix effects. nih.govcas.cz

A study detailing the synthesis of 3α-deuterium-labeled 7α-hydroxy-DHEA and 7-oxo-DHEA reported that their use as internal standards improved the performance of LC-MS/MS analysis of human plasma. nih.govcas.cz The key improvements noted were in the method's sensitivity, precision, and recovery. nih.govcas.cz The synthesis involves introducing a deuterium atom at a stable position in the steroid molecule, for example, by reducing a 3-ketone group with sodium borodeuteride (NaBD₄). nih.govcas.cz The use of these synthesized deuterated steroids is a critical component in developing robust and accurate bioanalytical methods for neurosteroid research and other applications. nih.gov

Future Directions in 7 Keto Dhea Research

Elucidation of Unidentified Metabolites and Their Biological Activities

While 7-Keto-DHEA is a known metabolite of DHEA, its own metabolic fate is not entirely understood. nih.gov Recent research has begun to uncover a number of previously unreported metabolites, including various reduced and hydroxylated structures. nih.govwada-ama.org These discoveries underscore the need for comprehensive studies to isolate and characterize all metabolic byproducts of this compound.

Future research must focus on:

Identification and Structural Analysis: Systematically identifying all metabolites of this compound in various biological tissues and fluids. Advanced analytical techniques are crucial for elucidating their precise chemical structures.

Biological Activity Screening: Once identified, each metabolite should be screened for its own biological activities. It is plausible that some of the effects currently attributed to this compound may be mediated, in whole or in part, by one or more of its metabolites.

Metabolic Pathways: Mapping the specific enzymatic pathways responsible for the metabolism of this compound. This will provide a more complete picture of its role in steroid metabolism.

One study noted that under certain analytical conditions, such as those used in anti-doping laboratories, this compound can be converted to arimistane. wada-ama.org Further investigation is needed to determine if this conversion can occur in vivo and what the physiological implications might be.

Detailed Investigation of Specific Molecular Targets and Signaling Pathways

The thermogenic, or heat-producing, properties of this compound are a primary area of interest, with research suggesting it may increase metabolic rate. nih.govpremiumjane.com However, the precise molecular mechanisms underlying this and other effects remain to be fully detailed. Future investigations should prioritize a deeper analysis of its molecular interactions.

Key areas for further research include:

Enzyme Interactions: this compound is known to induce thermogenic enzymes. rupahealth.comnih.gov Detailed studies are needed to characterize its interaction with enzymes like mitochondrial sn-glycerol-3-phosphate dehydrogenase and cytosolic malic enzyme. nih.gov

Receptor Binding: Identifying and characterizing specific cellular receptors that this compound or its metabolites may bind to. This would clarify the signaling cascades it initiates.

Cortisol Regulation: It has been proposed that this compound may competitively inhibit the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is responsible for converting cortisone (B1669442) to active cortisol. rupahealth.comnih.gov This potential anti-glucocorticoid effect warrants more detailed investigation, as elevated cortisol is linked to conditions like insulin (B600854) resistance and obesity. nih.gov

Table 1: Potential Molecular Targets of this compound

Target Proposed Action Potential Outcome
Thermogenic Enzymes (e.g., mGPDH, Malic Enzyme) Induction Increased thermogenesis and metabolic rate
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Competitive Inhibition Regulation of local cortisol activity
Uncoupling Proteins Elevation Conversion of mitochondrial energy to heat

Long-Term Physiological Impact and Safety Profiles

Current research suggests that this compound is likely safe for short-term use, with studies of up to eight weeks showing good tolerance. healthline.comwebmd.com One study in an elderly population over four weeks also reported no serious adverse effects. lifeextension.com However, there is a notable lack of data regarding the long-term physiological impact and safety of sustained this compound administration.

To address this gap, future research should include:

Chronic Administration Studies: Conducting long-term, placebo-controlled clinical trials in diverse populations to systematically evaluate the safety profile over extended periods.

Hormonal and Metabolic Monitoring: Comprehensive monitoring of a wide range of hormonal and metabolic parameters in long-term studies to detect any subtle, cumulative changes. While oral administration is not believed to affect sex hormone levels, some studies suggest that topical application in men could affect hormones, cholesterol, and thyroid function. healthline.comtotalhealthmagazine.com

Organ System Evaluation: Assessing the long-term impact on major organ systems, including the liver, kidneys, and cardiovascular system, to ensure a thorough safety assessment.

Exploration of Therapeutic Potential in Age-Related Conditions and Chronic Diseases

The unique properties of this compound make it a candidate for investigation in various health conditions, particularly those associated with aging and metabolic dysregulation. rupahealth.com Its ability to modulate immune function, enhance metabolism, and potentially improve cognitive function warrants further exploration. rupahealth.comtotalhealthmagazine.com

Promising areas for future therapeutic research include:

Metabolic Disorders: Given its thermogenic effects, this compound is a subject of interest for managing conditions related to metabolic decline. rupahealth.comrxlist.com Studies have suggested it may help reduce body weight and fat in overweight individuals when combined with diet and exercise. nih.govlifeextension.com

Immunosenescence: Research has indicated that this compound may have immune-boosting properties, with one study in elderly individuals showing a decrease in immune suppressor cells and an increase in immune helper cells. lifeextension.comtotalhealthmagazine.com This suggests a potential role in counteracting the age-related decline in immune function.

Cognitive Decline: There is some evidence to suggest that this compound may help with age-related memory impairment. totalhealthmagazine.com Further rigorous studies are needed to confirm these preliminary findings and to understand the mechanisms involved.

Cardiovascular Health: One study noted a reduction in diastolic blood pressure in participants taking this compound. lifeextension.com Researchers at Texas A&M University have also proposed its potential use in preventing attacks of Raynaud's syndrome by increasing basal metabolic rate and relieving blood vessel spasms. austinchronicle.com These potential cardiovascular effects require dedicated investigation.

Table 2: Potential Therapeutic Areas for Future this compound Research

Condition Proposed Mechanism of Action
Age-Related Weight Gain Increased metabolic rate and thermogenesis
Immunosenescence (Age-Related Immune Decline) Modulation of immune helper and suppressor cells
Age-Related Memory Impairment Neuroprotective effects (mechanism unclear)

Comparative Studies with Other DHEA Metabolites and Steroids

A key characteristic of this compound is that it is not converted into testosterone (B1683101) or estrogen, distinguishing it from its parent hormone, DHEA. healthline.comhealthorchard.com This non-hormonal profile is a significant advantage. lifeextension.com Test-tube studies have suggested that this compound is significantly more thermogenic than DHEA itself. premiumjane.comhealthline.com

To better position this compound within the landscape of steroid biology, future research should focus on:

Head-to-Head Trials: Conducting direct comparative studies between this compound, DHEA, and other significant DHEA metabolites (such as 7α-hydroxy-DHEA and 7β-hydroxy-DHEA). These studies should compare a wide range of biological endpoints, including metabolic, immune, and neurological effects.

Efficacy and Safety Comparisons: Systematically comparing the efficacy and side effect profiles of these different compounds for specific potential applications. This would help to determine which metabolite offers the best therapeutic index for a given condition.

Mechanistic Differences: Investigating the molecular-level differences in how these various steroids interact with cellular targets to produce their distinct biological effects.

Table 3: Comparison of this compound and DHEA

Feature This compound DHEA
Source Metabolite of DHEA healthorchard.com Parent hormone produced by adrenal glands differencebetween.com
Conversion to Sex Hormones Does not convert to testosterone or estrogen healthline.comhealthorchard.com Can be converted to testosterone and estrogen rupahealth.comhealthline.com
Primary Role Primarily metabolic and thermogenic effects rupahealth.com Precursor to sex hormones; broader hormonal effects healthorchard.com

| Thermogenic Activity | Considered more potent than DHEA healthline.com | Possesses thermogenic properties healthline.com |

Development of Advanced Analytical Methods for Detection and Quantification

Accurate and reliable measurement of this compound and its metabolites in biological samples is essential for both research and potential clinical applications. Because this compound is an endogenous substance, distinguishing between naturally occurring levels and those resulting from supplementation is a significant challenge, particularly in the context of anti-doping testing where it is a prohibited substance. nih.govwikipedia.org

Future efforts in this area should include:

High-Sensitivity Assays: Developing more sensitive and specific analytical methods, such as advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), for the precise quantification of this compound and its complete profile of metabolites in plasma, urine, and tissues. researchgate.netnih.gov

Standardization and Validation: Establishing standardized protocols and reference materials for these assays to ensure consistency and comparability of results across different laboratories. arlok.com

Endogenous vs. Exogenous Differentiation: Investigating novel techniques, such as isotope ratio mass spectrometry (IRMS), to reliably differentiate between endogenous production and exogenous administration of this compound. nih.govresearchgate.net This is critical for fair and accurate anti-doping enforcement and for understanding its pharmacokinetics.

Q & A

Q. What validated analytical methods are recommended for confirming the purity and structure of 7-Keto-DHEA in research settings?

To ensure structural integrity and purity (≥98%), researchers should employ:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical confirmation.
  • Mass Spectrometry (MS) to verify molecular weight (302.41 g/mol) and fragmentation patterns. These methods are critical for batch-to-batch consistency, especially when synthesizing derivatives like 7-Oxo-dehydroepiandrosterone acetate (CAS 1449-61-2) for drug development .

Q. How should this compound be stored to ensure stability in laboratory conditions?

  • Storage Temperature : 2–8°C in airtight, light-protected containers to prevent degradation.
  • Handling : Use inert gas (e.g., nitrogen) purging for long-term storage of solutions.
  • Purity Monitoring : Regular HPLC analysis to detect oxidation byproducts, as the compound is sensitive to thermal and photolytic stress .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

PropertyValueReference
Molecular FormulaC₁₉H₂₆O₃
Melting Point245–248°C
Boiling Point477.1±45.0°C (predicted)
LogP (Partition Coefficient)14.67±0.60 (predicted)
These properties inform solvent selection (e.g., DMSO for solubility) and kinetic studies .

Advanced Research Questions

Q. What experimental design considerations are critical for randomized controlled trials (RCTs) investigating this compound’s metabolic effects?

  • Population Stratification : Age, sex, and baseline DHEA-S levels (e.g., younger adults: 2470–3470 ng/mL vs. elderly: <670 ng/mL) must be controlled due to age-related declines in endogenous DHEA .
  • Biomarkers : Measure IGF-I (increases with supplementation) and IGFBP-1 (decreases), which reflect bioavailability of insulin-like growth factors .
  • Blinding and Controls : Use placebo arms and double-blinding to mitigate bias, as seen in Kalman et al. (2000) .

Q. How can researchers reconcile contradictory findings between studies on this compound’s impact on cardiovascular risk factors?

  • Dosage Variability : Studies using 50 mg/day reported improved lipid profiles (e.g., Morales et al., 1994), while others with lower doses showed no effect.
  • Demographic Factors : Conflicting mortality data (e.g., inverse correlation with cardiovascular death in men over 50 vs. null effects in mixed cohorts) may stem from sex-specific responses or comorbidities.
  • Temporal Factors : Longitudinal studies (>12 years) are needed to assess chronic effects, as short-term trials may miss latent outcomes .

Q. What mechanistic hypotheses explain this compound’s role in immune modulation and oncogenesis?

  • Immune Pathways : this compound derivatives (e.g., 7-keto DHEA acetate) may inhibit TNF-α or PDE4, as suggested by in vitro models using analogues like Apremilast (CAS 608141-41-9) .
  • Antitumor Potential : Structural similarities to naphthoquinones (e.g., 4,9-Dihydroxy-α-lapachone) suggest pro-apoptotic effects via ROS modulation, though direct evidence is limited .

Methodological Guidance for Data Interpretation

Q. How should researchers address attrition bias in longitudinal studies on this compound?

  • Reporting Standards : Follow CONSORT guidelines to document dropout rates and reasons (e.g., Dumville et al., 2006).
  • Sensitivity Analysis : Use intention-to-treat (ITT) models to validate findings against per-protocol results .

Q. What in vitro models are suitable for studying this compound’s neurosteroid activity?

  • Cell Lines : CHO cells transfected with steroidogenic enzymes (e.g., EPO-CHO-T7) allow for targeted analysis of metabolic pathways .
  • Receptor Binding Assays : Test affinity for androgen/estrogen receptors using competitive binding assays, given structural homology to DHEA (CAS 53-43-0) .

Data Contradiction Analysis Table

Study FocusKey Finding AKey Finding BResolution Strategy
Cardiovascular MortalityInverse correlation with DHEA-S levels No significant association in mixed cohortsStratify by sex, baseline health status
Metabolic EffectsIncreased IGF-I bioavailability Null effect on insulin sensitivity Assess tissue-specific IGF-I receptor density

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.